molecular formula C18H25N7O B2480645 4-{2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2415554-13-9

4-{2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2480645
CAS No.: 2415554-13-9
M. Wt: 355.446
InChI Key: FYFIEFDCFBTBGD-UHFFFAOYSA-N
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Description

4-{2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the reaction of 2-methyl-6-chloropyrimidine with 5-methylpyrimidin-2-ylpiperazine under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-{2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a kinase inhibitor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as a kinase inhibitor, blocking the activity of specific kinases involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidine core but lacks the morpholine ring.

    4-Amino-5-hydroxymethyl-2-methylpyrimidine: Another pyrimidine derivative with different functional groups.

Uniqueness

4-{2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its combination of a morpholine ring and a pyrimidine structure, which imparts distinct chemical properties and potential biological activities .

Properties

IUPAC Name

4-[2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-14-12-19-18(20-13-14)25-5-3-23(4-6-25)16-11-17(22-15(2)21-16)24-7-9-26-10-8-24/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFIEFDCFBTBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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